molecular formula C17H14N2OS B13778020 2-(1-Imidazolyl)-4'-(phenylthio)acetophenone CAS No. 73932-19-1

2-(1-Imidazolyl)-4'-(phenylthio)acetophenone

Cat. No.: B13778020
CAS No.: 73932-19-1
M. Wt: 294.4 g/mol
InChI Key: LNDAIUCQTGDFAK-UHFFFAOYSA-N
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Description

2-(1-Imidazolyl)-4’-(phenylthio)acetophenone is a chemical compound that features an imidazole ring and a phenylthio group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Imidazolyl)-4’-(phenylthio)acetophenone typically involves the reaction of 2-(1-imidazolyl)acetophenone with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(1-Imidazolyl)-4’-(phenylthio)acetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Imidazolyl)-4’-(phenylthio)acetophenone can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(1-Imidazolyl)-4’-(phenylthio)acetophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Imidazolyl)-4’-(phenylthio)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The phenylthio group may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Imidazolyl)acetophenone: Lacks the phenylthio group, making it less hydrophobic.

    4’-Phenylthioacetophenone: Lacks the imidazole ring, reducing its potential for metal ion coordination.

    1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol: Contains a nitro group and a methoxy group, differing significantly in structure and reactivity.

Uniqueness

2-(1-Imidazolyl)-4’-(phenylthio)acetophenone is unique due to the presence of both the imidazole ring and the phenylthio group, which confer distinct chemical and biological properties

Properties

CAS No.

73932-19-1

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2-imidazol-1-yl-1-(4-phenylsulfanylphenyl)ethanone

InChI

InChI=1S/C17H14N2OS/c20-17(12-19-11-10-18-13-19)14-6-8-16(9-7-14)21-15-4-2-1-3-5-15/h1-11,13H,12H2

InChI Key

LNDAIUCQTGDFAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CN3C=CN=C3

Origin of Product

United States

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